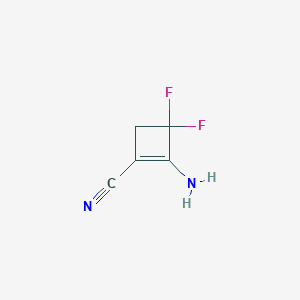
2-Amino-3,3-difluorocyclobut-1-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,3-difluorocyclobut-1-ene-1-carbonitrile is a fascinating chemical compound with the molecular formula C5H4F2N2 It is characterized by the presence of an amino group, two fluorine atoms, and a carbonitrile group attached to a cyclobutene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile typically involves the use of fluorinated precursors and cyclization reactions. One common method involves the reaction of a suitable fluorinated alkene with an amine and a nitrile source under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3-difluorocyclobut-1-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Scientific Research Applications
2-Amino-3,3-difluorocyclobut-1-ene-1-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3,3-difluorocyclobutanecarboxylic acid: A fluorinated analogue with similar structural features.
2-Amino-1-cyclopentene-1-carbonitrile: Another compound with a similar cyclobutene ring structure but without fluorine atoms.
Uniqueness
2-Amino-3,3-difluorocyclobut-1-ene-1-carbonitrile is unique due to the presence of both amino and carbonitrile groups on a difluorinated cyclobutene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C5H4F2N2 |
|---|---|
Molecular Weight |
130.10 g/mol |
IUPAC Name |
2-amino-3,3-difluorocyclobutene-1-carbonitrile |
InChI |
InChI=1S/C5H4F2N2/c6-5(7)1-3(2-8)4(5)9/h1,9H2 |
InChI Key |
ROPYWUWNTOLKHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C1(F)F)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


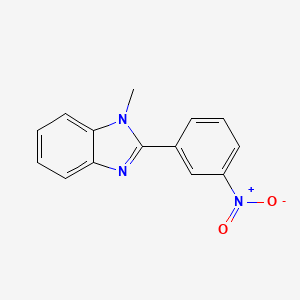
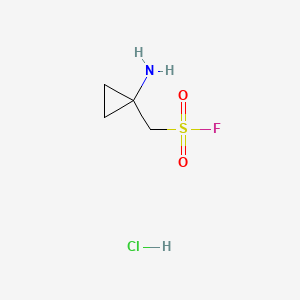
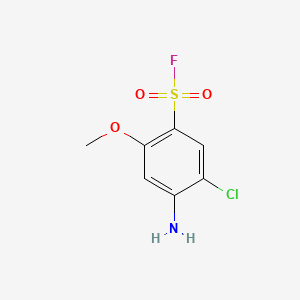
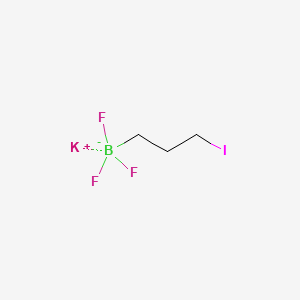
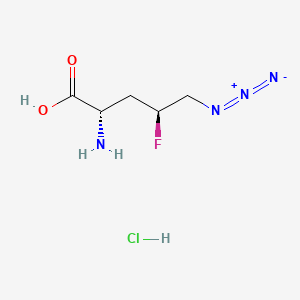
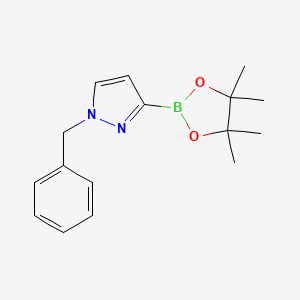
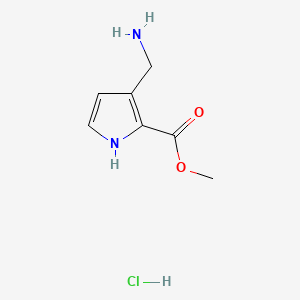

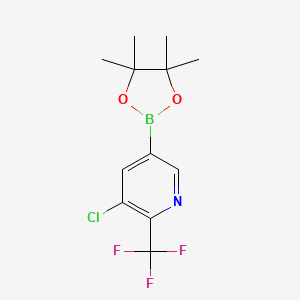
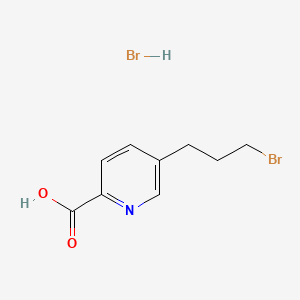

![3-(2,6-Dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13454572.png)
![Bicyclo[3.2.0]heptan-6-ol](/img/structure/B13454575.png)

